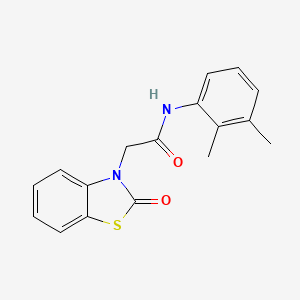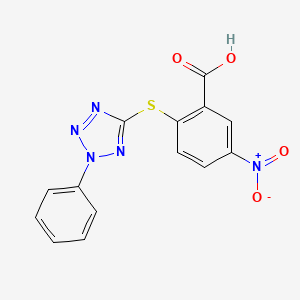![molecular formula C19H19NO2 B5580015 8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.141578849 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Applications
Isoquinoline derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promising results as a non-narcotic analgesic with significant anti-inflammatory effects. This compound demonstrated a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, surpassing the effect of diclofenac sodium by 3.3 times. Such findings suggest its potential application in medical practice for pain and inflammation management without the side effects associated with long-term use of traditional analgesics like aspirin and anlagen (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Evaluation
Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives has revealed their high local anesthetic activity, comparable or superior to lidocaine, and their acute toxicity profiles. This study highlights the importance of finding the balance between therapeutic efficacy and toxicity, aiming to enhance the therapeutic margin of isoquinoline derivatives. The evaluation of local anesthetic activity alongside acute toxicity studies provides a comprehensive understanding of the potential clinical applications and safety of these compounds (Azamatov et al., 2023).
Anticancer Agents Targeting Topoisomerase I
Isoquinoline derivatives have been identified as potent anticancer agents, particularly targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. Studies have shown that certain isoquinoline derivatives exhibit strong TOP1-targeting activity and cytotoxicity against cancer cells, making them promising candidates for developing new anticancer drugs (Ruchelman et al., 2004).
Novel Alkaloidal Systems in Organic Synthesis
Isoquinoline derivatives have also been explored for their role in the synthesis of novel alkaloidal systems. Research into the simultaneous formation of different isoquinoline-based heterocycles has unveiled new potential pathways for synthesizing complex organic molecules, which could have applications in drug discovery and materials science (Nagarajan et al., 1994).
Conformational and Crystal Structure Analysis
The study of weak interactions in isoquinoline derivatives, such as 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, has provided insights into the conformational dynamics and crystal packing of these compounds. Understanding the molecular and crystal structures of isoquinoline derivatives is crucial for designing more effective and stable pharmaceuticals and materials (Choudhury et al., 2003).
Eigenschaften
IUPAC Name |
8,8-dimethyl-6-phenyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2)12-14-10-16-17(22-9-8-21-16)11-15(14)18(20-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQFIPYUKDJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C(=N1)C4=CC=CC=C4)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5579945.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide](/img/structure/B5579964.png)
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5579993.png)
![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)



![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)
![4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5580043.png)

